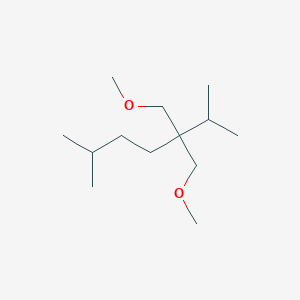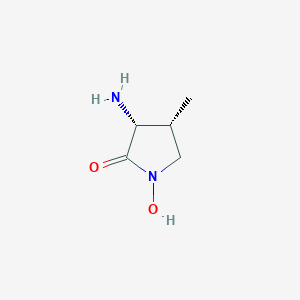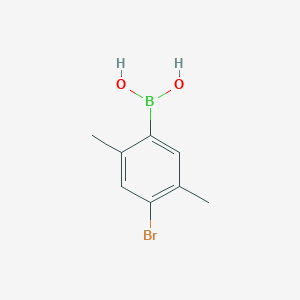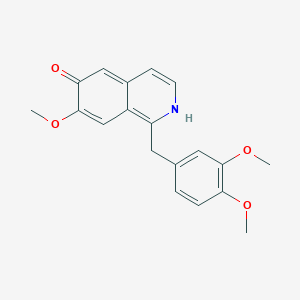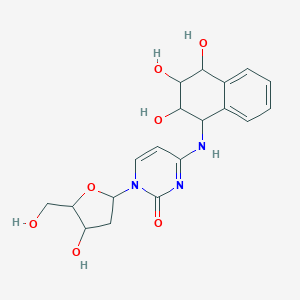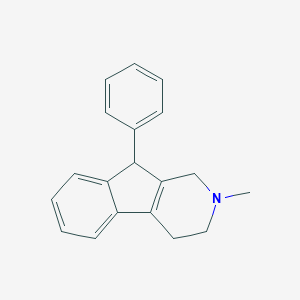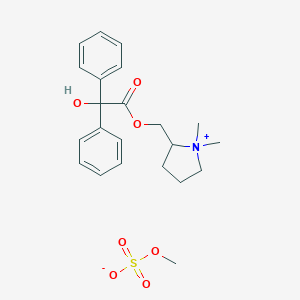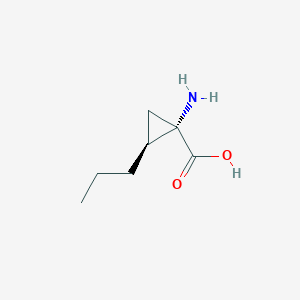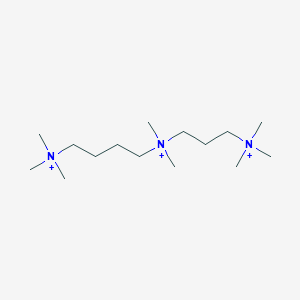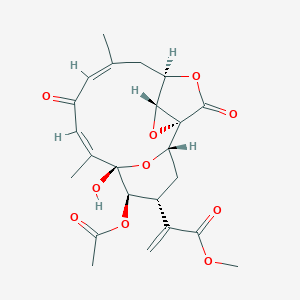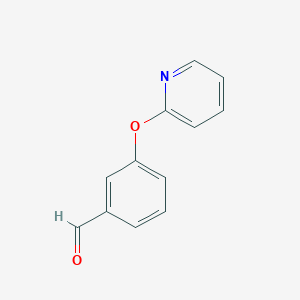
3-(Pyridin-2-yloxy)benzaldehyde
概要
説明
3-(Pyridin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H9NO2. It has a molecular weight of 199.21 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-(Pyridin-2-yloxy)benzaldehyde is 1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(Pyridin-2-yloxy)benzaldehyde is a white to yellow solid . It has a melting point of 115-116 °C . The density of this compound is 1.207g/cm3 . Its boiling point is 362.8ºC at 760 mmHg .科学的研究の応用
Biocompatible Chemosensors for pH Discrimination
3-(Pyridin-2-yloxy)benzaldehyde derivatives have been used in the development of biocompatible fluorescent chemosensors for pH. These chemosensors show significant fluorescence intensity changes across different pH levels, enabling them to distinguish between normal cells and cancer cells, as cancer cells exhibit a different pH range compared to normal cells. This application is significant in cancer research and diagnostic methods (Dhawa et al., 2020).
Catalyst in Organic Reactions
3-(Pyridin-2-yloxy)benzaldehyde and its analogs play a role as intermediates or catalysts in various organic reactions. For example, they are involved in the Suzuki cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic chemistry. This process is essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Wang et al., 2014).
Synthesis of Complex Organic Structures
The compound is instrumental in the synthesis of complex organic structures like pyrano[3,2-c]pyridine scaffolds. These structures have promising applications in biomedical fields due to their functional properties (Elinson et al., 2018).
Electrochemical Applications
In electrochemistry, derivatives of 3-(Pyridin-2-yloxy)benzaldehyde have been used to create electrochemically active materials. These materials exhibit catalytic activity for specific chemical reactions, such as the oxidation of benzyl alcohol to benzaldehyde, an essential reaction in organic synthesis (Lu et al., 2014).
Luminescence Studies
3-(Pyridin-2-yloxy)benzaldehyde derivatives have been explored in luminescence studies. These compounds can form complexes that exhibit strong luminescence, useful in developing new materials for optoelectronic applications (Gusev et al., 2011).
Safety And Hazards
特性
IUPAC Name |
3-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYNKLOBXMTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370694 | |
| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)benzaldehyde | |
CAS RN |
137386-78-8 | |
| Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

